Ranolazine is a piperazine derivative originally developed as a metabolic modulator. [] It was later discovered to inhibit the late sodium current in cardiac cells, leading to its approval as an antianginal agent. [] Aside from its antianginal properties, Ranolazine also exhibits antiarrhythmic effects on both supraventricular and ventricular arrhythmias. []
Inhibition of Late Sodium Current (INa, late): Ranolazine selectively inhibits the late sodium current in cardiac cells, reducing sodium influx during the late phase of the action potential. [, , , ] This action reduces intracellular sodium accumulation and calcium overload, improving diastolic function and reducing myocardial oxygen demand. [, , , ]
Modulation of Potassium Channels: Ranolazine has been shown to affect potassium channels, including the hERG/Ikr channel and TASK-1 channels. [, ] Inhibition of TASK-1 channels, which are upregulated in atrial fibrillation, may contribute to its antiarrhythmic effects. []
Metabolic Modulation: Although initially developed as a metabolic modulator, the precise metabolic effects of Ranolazine in the heart remain incompletely understood. [, ] Some studies suggest it may increase myocardial adenosine levels by enhancing cytosolic-5'nucleotidase (cN-II) activity. []
Reduction of Reactive Oxygen Species (ROS): Ranolazine has been shown to attenuate ROS production in various experimental models, including doxorubicin cardiotoxicity and trastuzumab-induced heart dysfunction. [, ] This antioxidant effect might contribute to its cardioprotective properties.
Metabolic Effects in Diabetes: Some studies indicate that Ranolazine might improve glycemic variability and endothelial function in patients with type 2 diabetes and coronary artery disease. [] Animal studies also suggest potential benefits in improving glucose metabolism and cognitive function in diabetic models. []
Nonalcoholic Fatty Liver Disease (NAFLD): Research suggests that Ranolazine might mitigate obesity-induced NAFLD by increasing hepatic pyruvate dehydrogenase activity. []
Cancer Therapy Side Effects: Ranolazine has shown promise in attenuating cardiotoxic effects induced by cancer therapies, such as trastuzumab and doxorubicin. [, ] This protective effect might be related to its ability to reduce ROS production.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4